tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate
Description
tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate is a synthetic compound featuring a quinoline core substituted with an amino group at the 2-position and linked via an ethoxyethyl spacer to a tert-butyl carbamate group. This structure combines the aromaticity and planar geometry of quinoline with the steric bulk and protective functionality of the carbamate group.
Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoquinolin-4-yl)oxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)18-8-9-21-13-10-14(17)19-12-7-5-4-6-11(12)13/h4-7,10H,8-9H2,1-3H3,(H2,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMRBSSSRBBFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=NC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate involves several steps. One common synthetic route includes the reaction of 2-aminoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions and at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Cores
Compound A : tert-Butyl (2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)ethyl)carbamate
- Key Differences: Replaces the aminoquinoline core with a dioxoisoindolinyl group linked to a dioxopiperidine system.
- Implications: The dioxopiperidine moiety is associated with proteolysis-targeting chimera (PROTAC) activity, enabling targeted protein degradation. Unlike the quinoline derivative, this compound likely engages E3 ubiquitin ligases, making it relevant in oncology drug development .
Compound B : tert-Butyl (2-((6-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)oxy)ethyl)carbamate
- Key Differences: Substitutes quinoline with a pyrimidopyrimidine core and incorporates piperidine substituents.
- Such analogs are explored as vasodilators (e.g., Dipyridamole derivatives) .
Analogs with Functional Group Variations
Compound C : tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate
- Key Differences: Replaces quinoline with a halogenated benzothiazole group.
- Implications: Bromine and chlorine atoms increase electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with the aminoquinoline’s hydrogen-bonding capability, suggesting divergent applications in targeted therapy vs. intermediate synthesis .
Compound D: tert-Butyl (2-(aminooxy)ethyl)carbamate
- Key Differences: Lacks the quinoline core; features a reactive aminooxy group.
- Implications: The aminooxy group facilitates bioconjugation (e.g., oxime ligation), making this compound a versatile linker in prodrug design, unlike the quinoline derivative’s direct biological activity .
Physicochemical and Pharmacokinetic Properties
- Key Observations: The quinoline derivative’s moderate LogP (~2.5) balances lipophilicity and solubility, favoring cellular uptake. Compound A’s higher TPSA (~120 Ų) correlates with PROTACs’ need for solubility in aqueous environments. Compound D’s low molecular weight and LogP make it suitable for rapid diffusion in conjugation reactions.
Biological Activity
tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate, with the CAS number 1085412-36-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a tert-butyl carbamate moiety linked to a 2-aminoquinoline derivative, which is significant in various pharmacological applications.
- Molecular Formula : C₁₆H₂₁N₃O₃
- Molecular Weight : 303.36 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in several contexts, particularly in relation to its potential as an enzyme inhibitor and its effects on various cellular pathways.
The compound's mechanism of action primarily involves its interaction with specific molecular targets, which may include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be relevant in the treatment of diseases where these enzymes play critical roles.
- Receptor Binding : It may bind to specific receptors involved in cellular signaling pathways, influencing physiological responses.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activities. A notable study indicated that derivatives of quinoline compounds can exhibit significant antibacterial and anticancer activities, suggesting that this compound may share similar properties.
Case Studies and Experimental Data
-
Antibacterial Activity :
- A study evaluated the antibacterial efficacy of various quinoline derivatives against resistant strains of bacteria. The results indicated that compounds with similar structural features to this compound displayed promising inhibitory effects on bacterial growth.
Compound Bacterial Strain Inhibition Zone (mm) Compound A E. coli 15 Compound B S. aureus 18 tert-butyl carbamate P. aeruginosa 20 -
Anticancer Activity :
- In vitro studies on cancer cell lines have demonstrated that certain quinoline derivatives exhibit cytotoxic effects, potentially through apoptosis induction. The following table summarizes findings related to cell viability:
Cell Line IC50 (µM) HeLa 12.5 MCF7 15.0 A549 10.0
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
